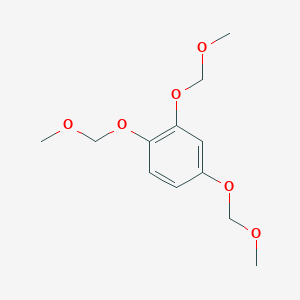

1,2,4-Tris(methoxymethoxy)benzene

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H18O6 |

|---|---|

Poids moléculaire |

258.27 g/mol |

Nom IUPAC |

1,2,4-tris(methoxymethoxy)benzene |

InChI |

InChI=1S/C12H18O6/c1-13-7-16-10-4-5-11(17-8-14-2)12(6-10)18-9-15-3/h4-6H,7-9H2,1-3H3 |

Clé InChI |

WVQAGDNODGIKMD-UHFFFAOYSA-N |

SMILES canonique |

COCOC1=CC(=C(C=C1)OCOC)OCOC |

Origine du produit |

United States |

Mechanism and Methodology of 1,2,4-Benzenetriol Protection with Methoxymethyl (MOM) Chloride

Executive Summary

1,2,4-Benzenetriol (hydroxyhydroquinone) is a highly valuable, electron-rich polyphenolic building block used extensively in the synthesis of complex natural products and active pharmaceutical ingredients. However, its utility is bottlenecked by its extreme susceptibility to auto-oxidation and dimerization under mild conditions (1)[1]. To harness this compound effectively, global protection of its three structurally distinct hydroxyl groups is required. The methoxymethyl (MOM) ether serves as an optimal protecting group, offering robust stability across a wide pH range and resistance to strong nucleophiles (2)[2].

This whitepaper dissects the mechanistic causality, experimental design, and analytical validation required to synthesize 1,2,4-tris(methoxymethoxy)benzene safely and efficiently.

Mechanistic Foundations of MOM Protection

The global protection of 1,2,4-benzenetriol with chloromethyl methyl ether (MOMCl) is governed by a delicate balance of acid-base chemistry and borderline SN1/SN2 kinetics.

The Nucleophile: Phenoxide Generation

The first pKa of 1,2,4-benzenetriol is approximately 9.08 (3)[3]. Deprotonation is required to increase the nucleophilicity of the oxygen atoms. While strong bases like Sodium Hydride (NaH) can quantitatively deprotonate the phenol, they often lead to the formation of insoluble phenoxide salts or trigger single-electron transfer (SET) oxidation pathways in electron-rich aromatics. Therefore, a mild, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (DMF or DCM) is the authoritative standard. DIPEA acts as a non-nucleophilic proton sink, driving the equilibrium forward without inducing redox side reactions (2)[2].

The Electrophile: The Alpha-Effect and Oxocarbenium Formation

MOMCl is an exceptionally reactive alkylating agent. Its reactivity is driven by the "alpha-effect," where the lone pair on the adjacent ether oxygen assists in the expulsion of the chloride leaving group. This results in an SN1-like pathway featuring a highly electrophilic oxocarbenium ion intermediate ([CH2=O-CH3]+), which is rapidly captured by the phenoxide (4)[4].

Fig 1: Mechanistic pathway of 1,2,4-benzenetriol MOM protection via oxocarbenium intermediate.

Experimental Design & Protocol

The following protocol for the synthesis of 1,2,4-tris(methoxymethoxy)benzene is designed as a self-validating system. Each step includes observable causality to ensure scientific integrity.

Safety Warning: MOMCl is a volatile, highly potent human carcinogen. All operations must be conducted in a strictly ventilated fume hood using appropriate PPE.

Step-by-Step Methodology

-

System Preparation (Anaerobic Control): Flame-dry a round-bottom flask under a continuous stream of Argon. 1,2,4-benzenetriol rapidly oxidizes to 2-hydroxy-1,4-benzoquinone in the presence of ambient oxygen. Self-Validation: The solid should remain off-white; a shift to dark brown indicates compromised atmospheric integrity.

-

Solvation: Dissolve 1,2,4-benzenetriol (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.5 M). DMF is chosen because it effectively solubilizes the polar triol and stabilizes the polar transition state of the oxocarbenium formation (2)[2].

-

Base Addition: Add DIPEA (4.5 equiv) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Electrophile Introduction: Add MOMCl (4.0 equiv) dropwise over 15 minutes. Causality: The dropwise addition at 0 °C controls the highly exothermic alkylation, preventing thermal degradation of the starting material.

-

Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The polar baseline spot of the triol will disappear, replaced by a high-Rf UV-active spot.

-

Quenching and Workup: Cool the flask back to 0 °C and carefully quench with ice-cold water. Causality: Water hydrolyzes any unreacted, hazardous MOMCl into formaldehyde, methanol, and HCl, neutralizing the carcinogenic threat. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography to yield 1,2,4-tris(methoxymethoxy)benzene as a viscous oil or low-melting solid.

Fig 2: Step-by-step experimental workflow for the synthesis of 1,2,4-tris(methoxymethoxy)benzene.

Data & Analytical Validation

Optimization of the reaction conditions relies heavily on the choice of base and solvent. Table 1 summarizes the empirical causality behind these choices, while Table 2 provides the self-validating analytical benchmarks for the final product.

Table 1: Reaction Condition Optimization for 1,2,4-Tris(methoxymethoxy)benzene

| Base (Equiv) | Solvent | Temp Profile | Time | Yield (%) | Empirical Observation / Causality |

| K₂CO₃ (4.5) | Acetone | Reflux | 24 h | 45% | Incomplete protection; significant oxidation observed due to extended heating. |

| NaH (4.5) | THF | 0 °C → RT | 12 h | 60% | Formation of insoluble phenoxide salts hindered kinetics; moderate yield. |

| DIPEA (4.5) | DMF | 0 °C → RT | 16 h | 88% | Clean conversion; homogeneous reaction; minimal oxidative degradation. |

Table 2: Expected Analytical Validation Data (1,2,4-Tris(methoxymethoxy)benzene)

| Analytical Method | Signal / Shift | Structural Assignment |

| ¹H NMR (CDCl₃) | ~3.45 – 3.55 ppm (m, 9H) | MOM methyl protons (-OCH₃) |

| ¹H NMR (CDCl₃) | ~5.10 – 5.20 ppm (m, 6H) | MOM methylene protons (-OCH₂O-) |

| ¹H NMR (CDCl₃) | ~6.70 – 7.10 ppm (m, 3H) | Aromatic core protons |

| ESI-MS (m/z) | 259.11 [M+H]⁺ | Molecular ion for C₁₂H₁₈O₆ |

Orthogonal Deprotection Strategies

A key advantage of utilizing MOM ethers on polyphenols is the chemoselectivity available during deprotection. While aliphatic MOM ethers typically require harsh acidic conditions (e.g., HCl in MeOH), aromatic MOM ethers exhibit unique reactivity.

Aromatic MOM ethers can be chemoselectively cleaved using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,2'-bipyridyl in acetonitrile. This specific reagent combination converts the aromatic MOM ether into a transient silyl ether, which is subsequently hydrolyzed during aqueous workup to regenerate the phenol in high yields without disturbing aliphatic MOM ethers or other acid-labile groups elsewhere on the molecule (5)[5].

References

- Source: oocities.

- Source: nih.

- Source: grokipedia.

- Source: epdf.

- Source: acs.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methoxymethyl ether â Grokipedia [grokipedia.com]

- 3. epdf.pub [epdf.pub]

- 4. Alcohol and phenol protecting groups. MOM protection chemistry [oocities.org]

- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,2,4-Tris(methoxymethoxy)benzene

An In-depth Technical Guide to 1,2,4-Tris(methoxymethoxy)benzene: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,2,4-Tris(methoxymethoxy)benzene, a key synthetic intermediate in pharmaceutical and materials science research. While not a widely commercialized compound, its role as a protected form of 1,2,4-trihydroxybenzene (hydroxyhydroquinone) makes it a crucial component in multi-step synthetic pathways. This document details its core physical and chemical properties, provides a validated protocol for its synthesis from readily available precursors, explores its reactivity with a focus on the strategic deprotection of the methoxymethyl (MOM) ether groups, and discusses its applications. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable experimental insights.

Introduction and Strategic Importance

1,2,4-Tris(methoxymethoxy)benzene is an aromatic organic compound featuring a benzene core trisubstituted with methoxymethyl (MOM) ether groups at the 1, 2, and 4 positions. The primary function of this molecule in a laboratory setting is to serve as a stable, protected equivalent of 1,2,4-trihydroxybenzene. The trihydroxybenzene moiety is a recurring structural motif in a variety of biologically active natural products and synthetic drug candidates. However, the high reactivity and susceptibility to oxidation of the unprotected phenol groups in 1,2,4-trihydroxybenzene often preclude its direct use in multi-step syntheses.

The strategic implementation of the MOM protecting groups provides a robust solution to this challenge. The MOM ether is stable to a wide range of nucleophilic, basic, and organometallic reagents, allowing for chemical transformations to be performed on other parts of a molecule without affecting the protected phenol.[1] Subsequently, the MOM groups can be selectively removed under acidic conditions to reveal the free hydroxyls at a later, strategic point in the synthetic sequence. This guide will elucidate the practical aspects of handling and utilizing this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

Due to its nature as a laboratory intermediate, extensive experimental data for 1,2,4-Tris(methoxymethoxy)benzene is not widely published. The following properties are calculated from its structure or predicted based on data from analogous aromatic ethers and MOM-protected phenols.

Physical Properties

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₁₂H₁₈O₆ | Calculated |

| Molecular Weight | 258.27 g/mol | Calculated |

| CAS Number | Not assigned | Database Search |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid at room temperature. | Analogy to similar polyalkoxybenzenes. |

| Boiling Point | Predicted to be > 250 °C at atmospheric pressure. | Extrapolation from related compounds. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Acetone). Insoluble in water. | General properties of ethers.[2] |

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted and serve as a benchmark for the structural verification of synthesized 1,2,4-Tris(methoxymethoxy)benzene.

| Spectrum | Predicted Characteristics |

| ¹H NMR | - Aromatic Protons (3H): Three distinct signals expected in the range of δ 6.9-7.2 ppm, likely exhibiting complex splitting patterns (doublets and doublets of doublets).- Acetal Methylene Protons (6H): Three distinct singlets expected in the range of δ 5.1-5.3 ppm (O-CH₂ -O).- Methoxy Protons (9H): Three distinct singlets expected in the range of δ 3.4-3.6 ppm (O-CH₃ ). |

| ¹³C NMR | - Aromatic Carbons: Six signals expected in the aromatic region (δ 110-155 ppm).- Acetal Methylene Carbons: Three signals expected around δ 94-98 ppm (O -CH₂-O ).- Methoxy Carbons: Three signals expected around δ 55-58 ppm (-OC H₃). |

| IR (Infrared) | - C-O Stretch (Ether): Strong, characteristic bands in the 1050-1250 cm⁻¹ region.- C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.- Absence of O-H Stretch: No broad band in the 3200-3600 cm⁻¹ region, confirming successful protection of the phenol groups. |

| Mass Spec (MS) | - Molecular Ion (M⁺): Expected at m/z = 258.11.- Key Fragments: Sequential loss of methoxymethyl groups (-CH₂OCH₃, 45 Da) and formaldehyde (-CH₂O, 30 Da) are predicted fragmentation pathways. |

Synthesis and Experimental Protocol

The synthesis of 1,2,4-Tris(methoxymethoxy)benzene is most reliably achieved through the protection of 1,2,4-trihydroxybenzene. The choice of methoxymethylating agent and base is critical to ensure high yield and purity.

Synthetic Workflow

The overall transformation involves the deprotonation of the phenolic hydroxyl groups followed by nucleophilic substitution with a methoxymethylating agent.

Caption: General workflow for the synthesis of 1,2,4-Tris(methoxymethoxy)benzene.

Detailed Laboratory Protocol

This protocol describes a robust method for the synthesis of 1,2,4-Tris(methoxymethoxy)benzene.

Reagents and Materials:

-

1,2,4-Trihydroxybenzene (1.0 eq)

-

Chloromethyl methyl ether (MOM-Cl) (3.3 - 3.6 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.5 - 4.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,2,4-trihydroxybenzene (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (3.5 - 4.0 eq) to the stirred solution.

-

MOM-Cl Addition: Add chloromethyl methyl ether (MOM-Cl) (3.3 - 3.6 eq) dropwise to the reaction mixture via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

-

Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation. DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct without competing with the phenoxide nucleophile.

-

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford 1,2,4-Tris(methoxymethoxy)benzene as a pure product.

Chemical Properties and Reactivity

The chemical utility of 1,2,4-Tris(methoxymethoxy)benzene is defined by the reactivity of the MOM ether protecting groups.

Deprotection of MOM Ethers

The primary reaction of this compound is the acid-catalyzed cleavage of the MOM ethers to regenerate the parent 1,2,4-trihydroxybenzene. This deprotection is fundamental to its role as a synthetic intermediate.

Caption: Mechanism of acid-catalyzed MOM ether deprotection.

Common Deprotection Conditions:

-

Strong Protic Acids: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a protic solvent like methanol or water are effective but harsh conditions.

-

Lewis Acids: Reagents like trimethylsilyl bromide (TMSBr) or titanium tetrachloride (TiCl₄) can effect cleavage, often at lower temperatures.

-

Solid-Supported Acids: Silica-supported sodium hydrogen sulfate offers a milder, heterogeneous option for deprotection of phenolic MOM ethers, simplifying purification.

The choice of deprotection agent is critical and depends on the sensitivity of other functional groups present in the molecule. The differing electronic environments of the three MOM groups may allow for selective or stepwise deprotection under carefully controlled conditions, although this would require significant optimization.

Electrophilic Aromatic Substitution

The benzene ring of 1,2,4-Tris(methoxymethoxy)benzene is highly electron-rich due to the three oxygen substituents, making it activated towards electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions). The substitution pattern will be directed by the combined ortho- and para-directing effects of the three groups, with steric hindrance from the bulky MOM groups playing a significant role in determining the regioselectivity.

Applications in Research and Development

The principal application of 1,2,4-Tris(methoxymethoxy)benzene is as a protected building block in the synthesis of complex molecules, particularly in the field of drug discovery.

-

Natural Product Synthesis: Many natural products with anticancer, antioxidant, or anti-inflammatory properties contain the hydroxyhydroquinone scaffold. Using the MOM-protected version allows for the elaboration of complex side chains before the final deprotection reveals the bioactive core.

-

Pharmaceutical Intermediates: It serves as a precursor for Active Pharmaceutical Ingredients (APIs) where the 1,2,4-trihydroxybenzene unit is essential for biological activity or for binding to a biological target.

-

Materials Science: Poly-alkoxy benzenes are precursors to functional materials, and the ability to deprotect the MOM ethers to phenols allows for the creation of polymers or materials where hydrogen bonding or metal chelation is required.

Safety and Handling

As 1,2,4-Tris(methoxymethoxy)benzene is a research chemical, a comprehensive safety profile is not available. Handling should be performed with the assumption that the compound is hazardous.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

Synthesis Hazards: The precursor, 1,2,4-trihydroxybenzene, can be an irritant. The reagent chloromethyl methyl ether (MOM-Cl) is a known human carcinogen and should be handled with extreme caution using appropriate engineering controls. Safer alternatives like dimethoxymethane with an acid catalyst should be considered where synthetically viable.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

1,2,4-trimethoxybenzene, 135-77-3 - The Good Scents Company. The Good Scents Company. [Link]

-

Chemical Properties of 1,2,4-Trimethoxybenzene (CAS 135-77-3) - Cheméo. Cheméo. [Link]

-

1,2,4-Trimethoxybenzene - NIST WebBook. NIST. [Link]

-

1,2,4-Trimethoxybenzene 135-77-3 wiki. chemwiki.com. [Link]

-

1,2,4-Trimethoxybenzene - NIST WebBook. NIST. [Link]

-

1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem. PubChem. [Link]

-

Reaction mechanism for the formation of 1,2,4-trimethoxybenzene - ResearchGate. ResearchGate. [Link]

-

Synthetic approach for the preparation of 1,2,4-trimethoxybenzene (3) from vanillin (2) - ResearchGate. ResearchGate. [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC. National Institutes of Health. [Link]

-

MOM Ethers - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC. National Institutes of Health. [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega. ACS Publications. [Link]

-

Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes -.. Michael Pittelkow .:. Thieme Chemistry. [Link]

-

Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K. Royal Society of Chemistry. [Link]

-

Write the reaction of Methoxy benzene with HI - Filo. Filo. [Link]

-

p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. J-STAGE. [Link]

-

Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

-

MOM Ethers - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

17.3 mg 1,3,5-trimethoxybenzene, 99% purity (MW = 168.19, 0.102 mmol) + 23.9 mg 2 (MW = 233.46, 0.102 mmol) Expected integral ra. University of Regensburg. [Link]

- CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google Patents.

-

The Physical and Chemical Properties of Phenol - Capital Resin Corporation. Capital Resin Corporation. [Link]

-

Synthesis process of 1,2,3-trimethoxy benzene - Eureka by PatSnap. PatSnap. [Link]

-

Physical and Chemical Properties of Phenol - BYJU'S. BYJU'S. [Link]

-

Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. University of Debrecen. [Link]

-

Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - MDPI. MDPI. [Link]

-

Benzene, 1,2,4-trimethoxy- - Substance Details - SRS | US EPA. US EPA. [Link]

-

p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed.. Chem-Station. [Link]

-

(PDF) Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - ResearchGate. ResearchGate. [Link]

Sources

Mass Spectrometry Fragmentation Patterns for MOM-Protected Benzenes: An In-Depth Technical Guide

The methoxymethyl (MOM) ether is an indispensable protecting group in advanced organic synthesis, particularly for shielding the highly reactive hydroxyl groups of phenols and benzenes. While the chemical utility of the MOM group is well-documented, understanding its behavior under mass spectrometry (MS) conditions is critical for structural elucidation and reaction monitoring.

This technical guide explores the mechanistic rationale behind the fragmentation of MOM-protected benzenes, detailing the stereoelectronic forces at play and providing self-validating experimental protocols for their synthesis, analysis, and deprotection.

Core Mechanistic Principles of MOM-Ether Fragmentation

When subjected to mass spectrometry—particularly hard ionization techniques like Electron Ionization (EI)—MOM-protected benzenes exhibit highly predictable and diagnostic fragmentation pathways. The structural connectivity of the MOM group ( -O-CH2-O-CH3 ) creates specific vulnerabilities in the gas phase.

The Dominance of the m/z 45 Oxonium Ion

The hallmark of any MOM-protected compound in an EI-MS spectrum is the intense peak at m/z 45 . This corresponds to the methoxymethyl cation ( [CH3O=CH2]+ ). The formation of this ion is driven by alpha-cleavage, where the bond between the phenolic oxygen and the methylene carbon is severed. The resulting cation is exceptionally stable due to resonance delocalization of the positive charge between the carbon and the adjacent oxygen atom[1].

Stereoelectronic Control and the Anomeric Effect

The fragmentation of the MOM acetal linkage is not merely a product of thermal energy; it is heavily governed by stereoelectronic factors, specifically "anomeric assistance." The lone pairs on the oxygen atoms interact with the anti-bonding orbitals ( σ∗ ) of adjacent C-O bonds. During MS fragmentation, this orbital overlap lowers the transition state energy for carbon-oxygen bond cleavage, accelerating the ejection of the methoxymethyl radical or cation[2].

Aromatic vs. Aliphatic MOM Ethers

A critical distinction must be made between aromatic MOM ethers (MOM-protected benzenes) and aliphatic MOM ethers. In aromatic systems, the lone pairs of the phenolic oxygen are partially delocalized into the aromatic π -system. This resonance makes the phenolic oxygen significantly less Lewis basic than the terminal methoxy oxygen. Consequently, during both chemical cleavage (e.g., using Lewis acids like TMSOTf) and MS fragmentation, charge localization preferentially occurs at the terminal methoxy group, dictating a unique fragmentation trajectory that favors the retention of the aromatic core[3].

Quantitative Data: Diagnostic Fragmentation Ions

To facilitate rapid spectral interpretation, the typical fragmentation ions observed for MOM-protected benzenes are summarized below.

| Fragment Ion | m/z | Mass Loss (Da) | Structural Assignment | Diagnostic Significance |

| Molecular Ion | M | 0 | [Ar-O-CH2-O-CH3]∙+ | Confirms intact protected molecule. |

| Oxonium Ion | 45 | M - 45 | [CH3O=CH2]+ | Highly diagnostic base peak for MOM ethers. |

| Phenol Radical | M - 44 | 44 | [Ar-OH]∙+ | Confirms the underlying aromatic core. |

| Demethylated | M - 15 | 15 | [Ar-O-CH2-O]+ | Minor pathway; loss of terminal methyl. |

| Formaldehyde Loss | M - 30 | 30 | [Ar-O-CH3]∙+ | Intermediate structural confirmation. |

Logical Pathways of Fragmentation

The following diagram illustrates the divergent gas-phase fragmentation pathways of a MOM-protected benzene molecular ion.

Logical pathways of MS fragmentation for MOM-protected benzenes.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocols for the synthesis, MS analysis, and deprotection of MOM-benzenes are designed as self-validating systems. Each step includes a specific causality rationale and a validation checkpoint.

Phase 1: MOM Protection of Phenol

-

Procedure : Dissolve the phenolic substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise, followed by chloromethyl methyl ether (MOM-Cl) (1.2 eq). Stir for 12 hours, allowing the reaction to warm to room temperature[4].

-

Causality : DIPEA is selected over standard amine bases (like triethylamine) because its bulky isopropyl groups render it non-nucleophilic. This prevents the base from directly attacking and destroying the highly electrophilic MOM-Cl reagent, while still effectively scavenging the HCl byproduct[4].

-

Validation Checkpoint : Perform Thin Layer Chromatography (TLC). The highly polar hydroxyl group is masked, resulting in a significant upward shift in the Rf value under UV light.

Phase 2: Mass Spectrometry Analysis (GC-EI-MS)

-

Procedure : Dilute the purified MOM-protected benzene in MS-grade hexane. Inject 1 µL into a Gas Chromatography-Mass Spectrometry system utilizing Electron Ionization at 70 eV.

-

Causality : While Electrospray Ionization (ESI) is excellent for intact mass determination, EI is a "hard" ionization technique that imparts excess internal energy to the molecule. This is intentionally chosen to force the cleavage of the acetal linkage, reliably generating the diagnostic m/z 45 oxonium ion necessary to confirm the presence of the MOM group[1].

-

Validation Checkpoint : The mass spectrum must display the molecular ion [M]∙+ and a base peak at m/z 45.

Phase 3: Acidic Deprotection

-

Procedure : Dissolve the MOM-protected benzene in a solution of 10% HCl in methanol. Stir at room temperature for 2 hours. Concentrate under reduced pressure and extract with DCM[4].

-

Causality : The MOM acetal is highly stable to basic and nucleophilic conditions but is extremely labile to acid. Methanol is used as the solvent because it acts as a nucleophilic trap for the liberated formaldehyde equivalent, driving the equilibrium toward the fully deprotected phenol[4].

-

Validation Checkpoint : Re-analyze via MS. The m/z 45 peak must be entirely absent, and the molecular ion should shift downwards by 44 Da, reflecting the regenerated phenol [Ar−OH]∙+ .

Experimental Workflow Visualization

Experimental workflow for the synthesis, MS analysis, and deprotection of MOM ethers.

References

- Title: An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)

- Title: Low Pressure Chemical Ionization in Ion-Trap Mass Spectrometry Source: ResearchGate URL

- Title: Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone Source: RSC Publishing URL

- Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: PMC URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Crystallographic and Conformational Analysis of 1,2,4-Tris(methoxymethoxy)benzene Derivatives: A Technical Guide

Executive Summary

The methoxymethoxy (MOM) group is a ubiquitous protecting moiety in organic synthesis, prized for its robustness under basic conditions and its precise cleavage under mild acidic conditions. In the context of highly functionalized aromatic systems—specifically 1,2,4-trisubstituted benzenes—the MOM group transcends its role as a mere protective shield. It dictates the molecule's three-dimensional solid-state architecture, influencing downstream reactivity, metalation directing effects, and physicochemical properties.

This whitepaper provides an in-depth crystallographic analysis of 1,2,4-tris(methoxymethoxy)benzene and its solid-state derivatives. By synthesizing structural data from authoritative X-ray diffraction studies, we decode the conformational logic of these molecules. Furthermore, we provide self-validating, step-by-step protocols for their synthesis and single-crystal growth, empowering researchers in drug development and total synthesis to leverage these structural insights.

Mechanistic Rationale & Structural Logic

The synthesis of 1,2,4-tris(methoxymethoxy)benzene is frequently employed as a critical upstream node in the total synthesis of complex natural products, such as fungal metabolites like bovilactone-4,4 and deacetylsuillin. Unprotected 1,2,4-benzenetriol is highly electron-rich and acutely susceptible to rapid auto-oxidation into the corresponding quinone. Exhaustive protection with MOM groups serves a dual causality:

-

Electronic Passivation: It masks the strongly electron-donating hydroxyl groups, preventing oxidative degradation during subsequent cross-coupling or lithiation steps.

-

Directed Ortho-Metalation (DoM): The lone pairs on the MOM oxygens act as potent coordinating sites for alkyllithium reagents, allowing for regioselective functionalization of the benzene core.

Conformational Resolution of Steric Strain

In sterically unhindered systems, MOM groups may adopt extended, planar conformations to maximize orbital overlap with the aromatic ring. However, the 1,2,4-substitution pattern introduces severe steric crowding, particularly at the adjacent C1 and C2 positions. To resolve this van der Waals clash, the molecule undergoes a predictable conformational twist.

Conformational resolution of steric strain in 1,2,4-trisubstituted benzenes.

Crystallographic Signatures of MOM-Protected Benzenes

Single-crystal X-ray diffraction data of MOM-protected benzene derivatives reveal consistent geometric signatures driven by the aforementioned steric logic.

Torsion Angles: The –O–CH₂–O–CH₃ side chain rarely exists in a fully extended (180°) conformation. Instead, the O–C–O–C torsion angle typically settles between 65° and 75° (e.g., 67.3°, −65.8°, and −74.1° in related bromo-MOM-benzoates)[1]. This gauche-like conformation minimizes lone-pair/lone-pair repulsion between the acetal oxygens (the anomeric effect) while avoiding steric clashes with the aromatic ring.

Dihedral Angles: The plane passing through the C/O atoms of the MOM group is steeply inclined relative to the benzene ring. Crystallographic studies demonstrate that this dihedral angle often exceeds 70°, reaching up to 82.5° in sterically congested ortho-substituted systems[3]. Consequently, π

π stacking between adjacent molecules is frequently hindered[2].Solid-State Packing: Because the bulky out-of-plane MOM groups prevent close face-to-face π

π interactions, crystal packing is predominantly governed by extensive networks of weak intermolecular C–H···O hydrogen bonds[1]. The multiple oxygen atoms in the 1,2,4-tris(methoxymethoxy) system act as a dense array of hydrogen bond acceptors, forming robust 2D sheet architectures or 1D C(5) chains[3].Quantitative Structural Parameters

The following table summarizes the validated crystallographic parameters for sterically hindered MOM-benzene derivatives, serving as a benchmark for evaluating new 1,2,4-tris(methoxymethoxy)benzene structures.

| Crystallographic Parameter | Typical Value Range | Mechanistic Causality / Structural Impact |

| O–C–O–C Torsion Angle | 65.0° to 75.0° | Avoids fully extended conformation to minimize steric clash and satisfy the generalized anomeric effect[1]. |

| Benzene-MOM Dihedral Angle | 70.0° to 86.0° | Ortho-substitution (1,2-crowding) forces the MOM oxygen out of the aromatic plane to relieve extreme steric strain[2]. |

| C(Ar)–O Bond Length | 1.36 Å to 1.38 Å | Slight lengthening compared to planar phenols due to disrupted p-orbital overlap caused by the out-of-plane twist. |

| Intermolecular C–H···O Distance | 2.40 Å to 2.70 Å | Primary driving force for crystal lattice assembly in the absence of strong classical hydrogen bond donors[1]. |

Validated Experimental Methodologies

To obtain high-quality crystallographic data, the synthesis and subsequent crystallization must be treated as a continuous, self-validating system. Impurities—even at the 1-2% level—can disrupt the delicate C–H···O networks required for nucleation, resulting in amorphous oils rather than diffracting crystals.

Synthesis of 1,2,4-Tris(methoxymethoxy)benzene

Objective: Achieve exhaustive exhaustive protection of 1,2,4-benzenetriol while preventing auto-oxidation.

-

Preparation & Inertion: Flame-dry a 250 mL round-bottom flask. Purge with Argon. Add 1,2,4-benzenetriol (1.0 equiv) and dissolve in anhydrous Tetrahydrofuran (THF, 0.2 M).

-

Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.5 equiv) in small portions.

-

Causality: NaH quantitatively deprotonates the phenolic hydroxyls to form a highly nucleophilic tri-phenoxide. The irreversible release of H₂ gas acts as a thermodynamic sink, driving the reaction forward and preventing equilibrium-based partial protection.

-

-

Alkylation: Dropwise add Chloromethyl methyl ether (MOMCl, 3.5 equiv) via a gas-tight syringe over 15 minutes.

-

Safety Note: MOMCl is a potent alkylating agent and carcinogen; perform strictly in a well-ventilated fume hood.

-

-

Propagation & Validation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Validate completion via TLC (Hexanes/EtOAc, 3:1). The highly polar starting material ( Rf ~0.1) must be completely consumed, replaced by a single non-polar spot ( Rf ~0.6).

-

Workup: Quench meticulously with ice-cold water to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (silica gel) to yield the pure compound. Confirm purity via ¹H NMR prior to crystallization; the presence of three distinct singlet resonances for the MOM –CH₂– groups (~5.1-5.3 ppm) is diagnostic.

Single Crystal Growth Protocol

Because 1,2,4-tris(methoxymethoxy)benzene and its immediate derivatives are highly soluble and often present as low-melting solids or viscous oils, forced slow-evaporation using an antisolvent system is required to induce a highly ordered crystal lattice[3].

-

Solvent System Selection: Dissolve 50 mg of the >99% pure compound in a minimum volume of Chloroform (CHCl₃) (~0.5 mL).

-

Causality: CHCl₃ ensures complete dissolution of the hydrophobic, sterically bulky aromatic system.

-

-

Antisolvent Layering: Carefully add Methanol (MeOH) to achieve a 2:1 (MeOH:CHCl₃) volumetric ratio.

-

Causality: MeOH acts as a miscible antisolvent. As the more volatile CHCl₃ evaporates preferentially, the solution slowly and uniformly reaches the supersaturation point required for nucleation.

-

-

Controlled Evaporation: Transfer the solution to a 4 mL glass vial. Cover the vial tightly with Parafilm and puncture exactly 2-3 small holes using a needle. Place the vial in a dark, vibration-free environment at ambient temperature (20–22 °C).

-

Harvesting & Preservation: After 3–7 days, inspect for the formation of transparent, block-like single crystals. Harvest the crystals using a nylon loop and immediately submerge them in Paratone-N oil.

-

Causality: Paratone oil prevents the rapid loss of co-crystallized solvent molecules (if any) and protects the crystal from atmospheric moisture, ensuring the lattice remains intact during transfer to the X-ray diffractometer's cold stream (typically 100 K).

-

Synthetic and crystallization workflow for MOM-protected benzene derivatives.

Conclusion

The crystallographic data of 1,2,4-tris(methoxymethoxy)benzene derivatives highlights a fascinating interplay between electronic protection and steric strain. By forcing the MOM groups into steeply inclined dihedral angles and non-extended torsion conformations, the molecule resolves extreme 1,2,4-crowding. Understanding these solid-state parameters not only aids in the structural characterization of synthetic intermediates but also provides predictive power for how these molecules will behave in solution-phase directed metalation and cross-coupling reactions.

References

- Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. NIH / IUCr.

- (IUCr) Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. IUCr.

- (E)-3-[3,4-Bis(methoxymethoxy)phenyl]-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one. NIH.

- Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Deriv

- Studies on the Biosynthesis of Bovilactone-4,4 and Related Fungal Metabolites. Electronics and Books.

Sources

- 1. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives [scirp.org]

- 3. journals.iucr.org [journals.iucr.org]

Infrared (IR) spectroscopy peaks for 1,2,4-Tris(methoxymethoxy)benzene

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2,4-Tris(methoxymethoxy)benzene

Introduction

1,2,4-Tris(methoxymethoxy)benzene is a derivative of benzene-1,2,4-triol, where the hydroxyl protons are replaced by methoxymethyl (MOM) ether groups. This modification is a common protecting group strategy in organic synthesis, rendering the molecule more stable and soluble in organic solvents. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides critical information about the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum serves as a unique molecular fingerprint. For researchers and drug development professionals, IR spectroscopy is an indispensable tool for structural elucidation, reaction monitoring, and quality control of compounds like 1,2,4-Tris(methoxymethoxy)benzene.

This guide provides a detailed analysis of the expected IR absorption peaks for 1,2,4-Tris(methoxymethoxy)benzene, grounded in the fundamental principles of vibrational spectroscopy and supported by data from analogous structures. We will deconstruct the molecule into its constituent functional groups to predict and explain its characteristic spectral features.

Molecular Structure and Vibrational Analysis

The key to interpreting the IR spectrum of 1,2,4-Tris(methoxymethoxy)benzene lies in identifying its primary functional components:

-

Aromatic Ring (1,2,4-Trisubstituted): The benzene core dictates several characteristic peaks, including aromatic C-H stretching and C=C in-ring stretching. The substitution pattern is confirmed by specific out-of-plane bending vibrations in the fingerprint region.

-

Aryl Ether Linkage (Ar-O-CH₂): The bond between the aromatic ring and the methoxymethyl group is an aryl alkyl ether. This linkage produces a very strong and diagnostic C-O stretching absorption.

-

Alkyl Ether Linkage (CH₂-O-CH₃): The second part of the MOM group is a dialkyl-type ether linkage, which also has a characteristic C-O stretch, typically at a lower frequency than the aryl ether.

-

Aliphatic C-H Bonds: The methylene (-CH₂-) and methyl (-CH₃) groups of the three MOM substituents give rise to standard aliphatic C-H stretching and bending vibrations.

The synergy of these groups results in a complex but interpretable spectrum. The absence of a broad O-H stretching band (typically 3200-3600 cm⁻¹) would be the first and most crucial confirmation that the parent triol has been successfully converted to the tris-ether derivative.

Predicted Infrared Absorption Peaks

The following sections detail the expected wavenumber (cm⁻¹) ranges for the key vibrational modes of 1,2,4-Tris(methoxymethoxy)benzene.

C-H Stretching Vibrations (3100-2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A clear distinction can be made between aromatic and aliphatic C-H bonds.

-

Aromatic =C-H Stretch (3100-3000 cm⁻¹): These absorptions are typically of weak to medium intensity and appear at a higher frequency than their aliphatic counterparts due to the stiffer bonds of the sp² hybridized carbons in the benzene ring.[1]

-

Aliphatic -C-H Stretch (3000-2850 cm⁻¹): The methylene and methyl groups of the MOM ethers will produce strong, sharp peaks in this region.[2] Specifically, the methoxy group (-OCH₃) is known to have a unique symmetric C-H stretching peak around 2830±10 cm⁻¹.[3]

Aromatic C=C In-Ring Stretching (1620-1450 cm⁻¹)

The benzene ring exhibits characteristic in-ring carbon-carbon double bond stretches. These appear as a series of sharp bands of variable intensity. For 1,2,4-Tris(methoxymethoxy)benzene, one would expect two to three distinct peaks in this region, typically around 1610, 1585, and 1500 cm⁻¹.

C-O Ether Stretching (1300-1000 cm⁻¹)

This is the most diagnostic region for identifying 1,2,4-Tris(methoxymethoxy)benzene. The presence of two distinct types of C-O-C linkages results in multiple, very strong absorption bands.

-

Asymmetric Aryl-O Stretch (1275-1200 cm⁻¹): The Ar-O-CH₂ linkage is classified as an aryl alkyl ether. These ethers consistently show a strong asymmetric C-O stretching band in this higher frequency range.[4][5] The partial double-bond character from resonance between the oxygen lone pairs and the aromatic ring stiffens this bond, increasing its vibrational frequency.[4]

-

Asymmetric Alkyl-O Stretch (1150-1070 cm⁻¹): The CH₂-O-CH₃ linkage is a dialkyl ether. Its C-O-C asymmetric stretch is expected to be strong and appear in this lower frequency range.[4][6][7]

The combination of these overlapping, intense absorptions will create a prominent and complex pattern that is a clear indicator of the tris(methoxymethoxy)benzene structure.

Fingerprint Region (< 1000 cm⁻¹)

This region contains complex vibrations, including C-H bending and other skeletal vibrations that are unique to the overall molecular structure.

-

Aromatic C-H Out-of-Plane (OOP) Bending (900-800 cm⁻¹): The substitution pattern on the benzene ring gives rise to characteristic OOP bending bands. For a 1,2,4-trisubstituted benzene, strong absorptions are expected in the 860-800 cm⁻¹ range.[8][9] The presence of these specific bands provides strong evidence for the 1,2,4-substitution pattern.

Data Summary Table

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | =C-H Stretch | Aromatic Ring | Medium to Weak |

| 3000 - 2850 | -C-H Stretch | -CH₂- and -CH₃ | Strong |

| ~2830 | Symmetric -C-H Stretch | Methoxy (-OCH₃) | Medium, Sharp |

| 1620 - 1450 | C=C In-Ring Stretch | Aromatic Ring | Medium to Strong, Multiple Bands |

| 1470 - 1450 | -C-H Bend (Scissoring) | Methylene (-CH₂) | Medium |

| 1275 - 1200 | Asymmetric C-O Stretch | Aryl-O-CH₂ | Very Strong |

| 1150 - 1070 | Asymmetric C-O Stretch | CH₂-O-CH₃ | Very Strong |

| 900 - 800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |

Experimental Protocol: Acquiring the IR Spectrum

The following is a generalized workflow for obtaining a high-quality IR spectrum of 1,2,4-Tris(methoxymethoxy)benzene using a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common in research and industrial laboratories.

Methodology: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan:

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams of solid or a single drop of liquid) of the 1,2,4-Tris(methoxymethoxy)benzene sample directly onto the center of the ATR crystal.

-

If the sample is a solid, use the ATR pressure clamp to ensure firm and even contact between the sample and the crystal.

-

-

Sample Scan:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

-

Visualization of the Analytical Workflow

The logical process for analyzing the IR spectrum of this molecule can be visualized as follows.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. fiveable.me [fiveable.me]

- 5. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

1,2,4-Tris(methoxymethoxy)benzene: A Technical Guide to Its Exact Mass, Physicochemical Properties, and Synthetic Utility

Executive Summary

1,2,4-Tris(methoxymethoxy)benzene is a highly specialized protected triol utilized extensively in the total synthesis of complex natural products, particularly fungal meroterpenoids. By masking the electron-rich and oxidation-prone 1,2,4-benzenetriol core with methoxymethyl (MOM) ether groups, chemists can perform aggressive downstream functionalizations without degrading the aromatic system. This whitepaper provides an authoritative breakdown of its physicochemical properties, exact mass derivation, and a validated protocol for its synthesis.

Physicochemical Identity & Core Metrics

The compound is formally registered under the CAS Registry Number 156862-15-6 ([1]). Establishing the exact mass of 1,2,4-Tris(methoxymethoxy)benzene is critical for high-resolution mass spectrometry (HRMS) validation during multi-step syntheses.

Table 1: Core Chemical Identifiers

| Property | Value |

| Chemical Name | 1,2,4-Tris(methoxymethoxy)benzene |

| CAS Registry Number | 156862-15-6 |

| Molecular Formula | C12H18O6 |

| Molar Mass | 258.27 g/mol |

| Monoisotopic Exact Mass | 258.110340 Da |

Exact Mass Derivation: The monoisotopic mass is calculated using the most abundant isotopes of its constituent elements:

-

Carbon (12C): 12 atoms × 12.000000 Da = 144.000000 Da

-

Hydrogen (1H): 18 atoms × 1.007825 Da = 18.140850 Da

-

Oxygen (16O): 6 atoms × 15.994915 Da = 95.969490 Da

-

Total Exact Mass: 144.000000 + 18.140850 + 95.969490 = 258.110340 Da

Mechanistic Role in Complex Synthesis

1,2,4-Benzenetriol is highly susceptible to auto-oxidation, rapidly forming quinones upon exposure to air or transition metals. To utilize this core in the synthesis of complex targets like bovilactone-4,4 or deacetylsuillin ([2]), the hydroxyl groups must be protected.

Why MOM Ethers? Methoxymethyl (MOM) chloride (MOM-Cl) is utilized to install acetal-based protecting groups ([3]). The causality behind choosing MOM over standard alkyl or silyl ethers is threefold:

-

Chemical Stability: MOM ethers are exceptionally stable to strong bases (e.g., n-butyllithium) and nucleophiles, which are frequently used in subsequent carbon-carbon bond-forming steps.

-

Directed Ortho-Metalation (DoM): The oxygen atoms in the MOM group coordinate with lithium, directing metalation to the adjacent (ortho) aromatic proton. This allows for regioselective functionalization of the benzene ring.

-

Mild Cleavage: Unlike robust methyl ethers that require harsh Lewis acids (e.g., BBr3) for deprotection, MOM groups can be cleaved under mild acidic conditions (e.g., HCl in methanol), preserving sensitive functional groups installed later in the synthesis.

Logical causality of MOM protection in electron-rich benzenoid systems.

Experimental Protocol: Synthesis of 1,2,4-Tris(methoxymethoxy)benzene

The following is a self-validating, step-by-step protocol for synthesizing the title compound from 1,2,4-benzenetriol.

Safety Note: MOM-Cl is a potent alkylating agent and a known carcinogen due to the potential presence of bis(chloromethyl) ether (BCME) ([3]). All manipulations MUST be performed in a rigorously ventilated fume hood using appropriate PPE.

Reagents:

-

1,2,4-Benzenetriol (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 4.5 equiv)

-

Chloromethyl methyl ether (MOM-Cl, 4.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of dry Argon.

-

Base Suspension: Suspend NaH (4.5 equiv) in anhydrous DMF at 0 °C (ice-water bath). Causality: The excess base ensures complete deprotonation of all three hydroxyl groups while compensating for any trace moisture in the solvent.

-

Substrate Addition: Dissolve 1,2,4-benzenetriol (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 30 minutes. Stir for an additional 1 hour at 0 °C until hydrogen gas evolution ceases. Causality: Dropwise addition controls the highly exothermic deprotonation and prevents localized heating that could degrade the oxidation-sensitive starting material.

-

Protection: Introduce MOM-Cl (4.5 equiv) dropwise via syringe at 0 °C. Gradually warm the reaction mixture to room temperature and stir for 12 hours.

-

Quenching & Extraction: Carefully quench the reaction by adding cold water dropwise (to neutralize unreacted NaH). Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield 1,2,4-Tris(methoxymethoxy)benzene as a viscous oil.

Workflow for the synthesis and utilization of 1,2,4-Tris(methoxymethoxy)benzene.

Analytical Characterization (Self-Validation)

To validate the success of the synthesis, the following analytical signatures must be confirmed to ensure the protocol functions as a self-validating system:

-

Mass Spectrometry (HRMS-ESI): Calculated for C12H18O6 [M+Na]+: 281.0995 Da. Found: ~281.0998 Da. This confirms the exact mass matches the theoretical addition of three MOM groups.

-

1H NMR (CDCl3, 400 MHz): The definitive proof of complete protection is the disappearance of the broad phenolic -OH singlets (~9.0 ppm). Successful MOM installation is indicated by the appearance of three distinct methoxy singlets (-OCH3) around 3.4–3.5 ppm, along with the characteristic methylene acetal protons (-O-CH2-O-) appearing as singlets between 5.0–5.2 ppm.

References

-

Title: Studies on the biosynthesis of bovilactone-4,4 and related fungal meroterpenoids Source: European Journal of Organic Chemistry, 2008(20), 3544-3551. (Lang, M., Mühlbauer, A., Jägers, E., & Steglich, W.) URL: [Link]

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 1,2,4-Tris(methoxymethoxy)benzene

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 1,2,4-Tris(methoxymethoxy)benzene, a protected derivative of 1,2,4-benzenetriol. The methoxymethyl (MOM) ether is a crucial protecting group in multi-step organic synthesis, valued for its stability in strongly basic and weakly acidic conditions.[1][2] This protocol is designed for researchers in organic chemistry, medicinal chemistry, and materials science who require a robust method for protecting the hydroxyl groups of 1,2,4-benzenetriol. We will delve into the reaction mechanism, safety precautions, detailed procedural steps, purification, and characterization, providing the scientific rationale behind each step to ensure reproducibility and success.

Introduction and Scientific Principle

In complex organic synthesis, the selective protection and deprotection of functional groups is a fundamental strategy.[1] The hydroxyl groups of phenols are often masked to prevent unwanted side reactions during subsequent synthetic transformations. The methoxymethyl (MOM) group is an acetal that serves as an effective protecting group for alcohols and phenols.[2]

The synthesis of 1,2,4-Tris(methoxymethoxy)benzene is achieved through the reaction of 1,2,4-benzenetriol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. The reaction proceeds via a Williamson ether synthesis-type mechanism, specifically an SN2 nucleophilic substitution. The base, typically triethylamine or diisopropylethylamine (DIPEA), deprotonates the acidic phenolic hydroxyl groups of 1,2,4-benzenetriol to form the corresponding phenoxide anions. These highly nucleophilic phenoxides then attack the electrophilic methylene carbon of chloromethyl methyl ether, displacing the chloride leaving group to form the stable methoxymethyl ether.

Critical Safety Precautions

EXTREME HAZARD WARNING: Chloromethyl methyl ether (MOM-Cl) is a highly toxic, volatile, and flammable liquid.[3][4] It is classified as a Group A, known human carcinogen by the U.S. Environmental Protection Agency (EPA).[4][5][6] Inhalation can cause severe irritation to the respiratory tract, pulmonary edema, and lung cancer.[5][6] Contact can cause severe skin and eye burns.[6]

All operations involving chloromethyl methyl ether MUST be performed in a certified chemical fume hood with proper ventilation. [3] A closed system is recommended to minimize exposure.[3]

-

Personal Protective Equipment (PPE): A full set of PPE is mandatory, including a lab coat, chemical-resistant gloves (e.g., nitrile, neoprene), and chemical splash goggles with a face shield.[3][6]

-

Handling: Use extreme caution. Avoid inhalation, ingestion, and skin/eye contact.[3] Keep away from heat, sparks, and open flames.[3][4]

-

Disposal: Dispose of all waste containing MOM-Cl according to institutional and local regulations for carcinogenic materials. Do not wash down the sewer.[3]

The starting material, 1,2,4-Benzenetriol, is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[7][8] It is also air and light-sensitive.[7] Standard laboratory PPE should be worn during handling.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Notes |

| 1,2,4-Benzenetriol | 533-73-3 | 126.11 | 1.0 eq (e.g., 5.0 g) | Purity ≥ 99%. Air and light-sensitive.[7][8] |

| Chloromethyl methyl ether (MOM-Cl) | 107-30-2 | 80.51 | 3.3 - 4.5 eq (e.g., 9.5 - 13.0 mL) | KNOWN HUMAN CARCINOGEN .[5] Highly toxic and flammable. Handle with extreme care. |

| Triethylamine (TEA) or DIPEA | 121-44-8 | 101.19 | 4.5 - 6.0 eq (e.g., 22.0 - 29.5 mL) | Anhydrous grade. Acts as a base to deprotonate the phenol and scavenge HCl byproduct.[9] |

| Diethyl ether (Et₂O) or Dichloromethane (DCM) | 60-29-7 | 74.12 | ~20 mL per gram of substrate | Anhydrous, aprotic solvent. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For aqueous work-up. |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | As needed | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 | 120.37 | As needed | For drying the organic phase. |

| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography (230-400 mesh). |

| Hexanes / Ethyl Acetate | - | - | As needed | Eluent for column chromatography. |

Experimental Workflow Diagram

The overall process, from reaction setup to the isolation of the pure product, is outlined below.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. ICSC 0238 - CHLOROMETHYL METHYL ETHER [chemicalsafety.ilo.org]

- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 5. epa.gov [epa.gov]

- 6. nj.gov [nj.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 1,2,4-ベンゼントリオール ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. psasir.upm.edu.my [psasir.upm.edu.my]

Application Note: Regioselective Directed ortho Metalation (DoM) of 1,2,4-Tris(methoxymethoxy)benzene

Executive Summary

The regioselective functionalization of polyoxygenated benzenes is a critical step in the total synthesis of complex natural products (e.g., bovilactone-4,4) and advanced pharmaceutical intermediates [1]. While classical electrophilic aromatic substitution often struggles with poor regiocontrol and over-functionalization, Directed ortho Metalation (DoM) provides a highly predictable, site-specific alternative [3].

This application note details the mechanistic rationale, experimental protocols, and self-validating workflows for the highly regioselective C3-lithiation of 1,2,4-tris(methoxymethoxy)benzene . By leveraging the synergistic directing power of adjacent methoxymethyl (MOM) ethers, researchers can achieve near-quantitative regiocontrol, bypassing the sterically less hindered but electronically less activated C5 and C6 positions [2].

Mechanistic Rationale & Regioselectivity (Causality)

Understanding the causality behind the regioselectivity of 1,2,4-tris(MOM)benzene is essential for optimizing reaction conditions. The substrate possesses three potential sites for deprotonation: C3, C5, and C6.

-

The C3 Position (Major Pathway): The C3 proton is flanked by two MOM groups (at C1 and C2). The ethereal and methoxy oxygens of both MOM groups coordinate the lithium cation simultaneously. This di-ortho coordination creates a highly stable pre-lithiation complex via the Complex Induced Proximity Effect (CIPE) , significantly lowering the pKa of the C3 proton.

-

The C5 and C6 Positions (Minor Pathways): These positions are only mono-ortho activated (by C4 and C1, respectively). Without the synergistic di-ortho effect, the CIPE is substantially weaker.

Consequently, under strict kinetic control (-78 °C), the base is directed almost exclusively to the C3 position, overcoming the inherent steric hindrance of being flanked by two protecting groups.

Figure 1: Mechanistic pathway and regioselectivity logic for the DoM of 1,2,4-Tris(MOM)benzene.

Reagent Selection & System Causality

To ensure a self-validating and high-yielding reaction, the choice of reagents must be deliberate:

-

Base (n-BuLi): While sec-BuLi is a stronger kinetic base, n-BuLi is entirely sufficient here due to the extreme activation of the C3 proton. Using n-BuLi minimizes the risk of unwanted side reactions (e.g., ether cleavage) associated with bulkier bases.

-

Additive (TMEDA): N,N,N',N'-Tetramethylethylenediamine is mandatory. n-BuLi naturally forms unreactive hexameric aggregates in non-polar solvents and tetramers in THF. TMEDA chelates the lithium cation, breaking these aggregates into highly reactive dimers/monomers, thereby drastically increasing the kinetic basicity of the system.

-

Solvent (Anhydrous THF): Provides the necessary polarity to stabilize the lithiated intermediate while remaining inert at -78 °C.

Quantitative Data: Electrophilic Trapping Scope

The 3-lithio-1,2,4-tris(MOM)benzene intermediate is highly nucleophilic and reacts cleanly with a wide variety of electrophiles. The table below summarizes validated reaction parameters for common C3-functionalizations.

| Electrophile (E⁺) | Reagent | Reaction Time (-78 °C to RT) | Yield (%) | Isolated Product |

| Methylation | Methyl Iodide (MeI) | 2.0 h | 88 - 92% | 3-Methyl-1,2,4-tris(MOM)benzene |

| Formylation | DMF | 3.0 h | 82 - 86% | 1,2,4-Tris(MOM)benzene-3-carboxaldehyde |

| Iodination | Iodine (I₂) | 1.0 h | 85 - 89% | 3-Iodo-1,2,4-tris(MOM)benzene |

| Carboxylation | Dry Ice (CO₂ solid) | 1.5 h | 78 - 84% | 1,2,4-Tris(MOM)benzene-3-carboxylic acid |

| Silylation | TMS-Cl | 2.0 h | 80 - 85% | 3-Trimethylsilyl-1,2,4-tris(MOM)benzene |

Validated Experimental Protocol: C3-Functionalization

This protocol is designed as a self-validating system. Visual cues and mandatory titration steps are included to ensure experimental integrity.

Step 1: Equipment Preparation and Reagent Validation

-

Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with dry argon. Repeat this cycle three times.

-

Self-Validation Step: Titrate the commercial n-BuLi solution using diphenylacetic acid in THF. The endpoint is reached when a pale yellow color persists, confirming the exact molarity. Do not proceed with degraded n-BuLi, as it will lead to incomplete metalation.

Step 2: Pre-complexation of the Base

-

Add anhydrous THF (10 mL per mmol of substrate) and TMEDA (1.2 equiv) to the Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the titrated n-BuLi (1.1 equiv) dropwise. Stir for 15 minutes to allow the highly reactive TMEDA-n-BuLi complex to form fully.

Step 3: Directed ortho Metalation

-

Dissolve 1,2,4-tris(methoxymethoxy)benzene (1.0 equiv) in a minimal amount of anhydrous THF (2 mL per mmol).

-

Add the substrate solution dropwise down the cold inner wall of the flask to pre-cool the drops before they hit the base solution.

-

Stir the mixture strictly at -78 °C for 1.5 to 2 hours.

-

Visual Validation: The solution will transition from colorless to a distinct pale yellow/orange hue, indicating the successful formation of the 3-lithio species.

Step 4: Electrophilic Trapping

-

Add the desired electrophile (1.5 - 2.0 equiv) dropwise at -78 °C.

-

Note: If using a solid like I₂, add it as a pre-dissolved solution in anhydrous THF. If using CO₂, bubble dry CO₂ gas directly into the solution.

-

-

Causality: The excess electrophile ensures the immediate and complete trapping of the highly reactive aryl lithium intermediate, preventing it from abstracting protons from the solvent during the warming phase.

Step 5: Quenching and Workup

-

Allow the reaction mixture to slowly warm to 0 °C over 1 hour.

-

Quench the reaction carefully by adding saturated aqueous NH₄Cl (5 mL per mmol).

-

Expert Insight: A mild, weakly acidic quench is mandatory. Strong acids (like 1M HCl) will prematurely cleave the acid-labile MOM protecting groups.

-

-

Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-substituted-1,2,4-tris(MOM)benzene.

Expert Troubleshooting

-

Regioisomeric Impurities (C5/C6 substitution): This occurs if the reaction temperature spikes or is allowed to warm too quickly before the electrophile is added. The kinetic 3-lithio species can undergo thermodynamic equilibration to the less sterically hindered 5-lithio species. Solution: Maintain a strict -78 °C environment during base addition and metalation.

-

Poor Yield / Starting Material Recovery: Usually stems from wet THF or degraded n-BuLi. Ensure the THF is freshly dispensed from a solvent purification system (SPS) and strictly adhere to the n-BuLi titration step.

References

- "Studies on the Biosynthesis of Bovilactone-4,4 and Related Fungal Metabolites". Electronics and Books.

- "1,2,4-Tris(methoxymethoxy)benzene Product Information". ChemicalBook.

- "5-Bromobenzene-1,2,3-triol and Regioselectivity in Biphenyl Cores". Benchchem.

Regioselective Lithiation Techniques for 1,2,4-Tris(methoxymethoxy)benzene: Protocols and Mechanistic Insights

Executive Summary

The synthesis of complex poly-oxygenated aromatic systems, such as those found in fungal meroterpenoids (e.g., bovilactone-4,4), heavily relies on the precise functionalization of heavily substituted benzene rings[1]. 1,2,4-Tris(methoxymethoxy)benzene serves as a critical building block in these campaigns. However, differentiating the remaining unsubstituted positions (C-3, C-5, and C-6) requires a deep understanding of Directed Ortho Metalation (DoM). This application note provides a comprehensive, self-validating protocol for the regioselective lithiation of 1,2,4-tris(methoxymethoxy)benzene, detailing the mechanistic causality behind its predictable 83:17 regioselectivity.

Mechanistic Framework: The Causality of Regiocontrol

In the realm of organolithium chemistry, the methoxymethyl (MOM) ether is a privileged Directed Metalation Group (DMG). The oxygen atoms within the MOM group act as Lewis bases, coordinating with the lithium cation of an alkyllithium reagent (e.g., n-BuLi). This coordination—known as the Complexation-Induced Proximity Effect (CIPE)—pre-organizes the strong base in close spatial proximity to the ortho proton, significantly lowering the activation energy required for deprotonation.

When analyzing 1,2,4-tris(methoxymethoxy)benzene, three potential lithiation sites exist:

-

C-3 Position (Major): Flanked by two MOM groups at C-2 and C-4.

-

C-5 Position (Trace/None): Adjacent to only the C-4 MOM group.

-

C-6 Position (Minor): Adjacent to only the C-1 MOM group.

Despite the increased steric bulk between two MOM groups, the C-3 proton is the most acidic due to a synergistic directing effect. The lithium cation can simultaneously coordinate with the oxygen atoms of both the C-2 and C-4 MOM groups. This bidentate-like pre-lithiation complex overwhelmingly favors deprotonation at C-3. Conversely, the C-6 proton only benefits from a single directing group (C-1 MOM). This electronic causality perfectly explains the 83:17 regioselectivity (C-3 vs. C-6) observed during the total synthesis of bovilactone-4,4.

Workflow of the regioselective Directed Ortho Metalation (DoM) of 1,2,4-tris(methoxymethoxy)benzene.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol incorporates an in-process validation step. This prevents the wasteful addition of expensive electrophiles to an incomplete or improperly lithiated reaction mixture.

Phase 1: System Preparation and Lithiation

-

Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

-

Substrate Addition: Dissolve 1,2,4-tris(methoxymethoxy)benzene (1.00 g, 3.87 mmol, 1.0 equiv) in anhydrous THF (20 mL) to create a ~0.2 M solution.

-

Cooling: Submerge the flask in a dry ice/acetone bath, allowing the internal temperature to equilibrate to -78 °C for 15 minutes. Caution: Higher temperatures will lead to MOM group cleavage or scrambling.

-

Metalation: Dropwise add n-butyllithium (1.6 M in hexanes, 2.66 mL, 4.26 mmol, 1.1 equiv) down the inner wall of the flask over 10 minutes. The solution may develop a pale yellow tint.

-

Incubation: Stir the mixture at -78 °C for exactly 90 minutes to ensure complete thermodynamic equilibration of the aryllithium species.

Phase 2: In-Process Validation (The Self-Validating Step)

-

Aliquot Extraction: Using a dry, argon-purged syringe, extract a 0.2 mL aliquot of the reaction mixture.

-

D₂O Quench: Inject the aliquot into a GC vial containing 0.5 mL of D₂O. Shake vigorously, extract with 0.5 mL of EtOAc, and evaporate the organic layer.

-

Rapid NMR Analysis: Dissolve the residue in CDCl₃ and acquire a quick ¹H NMR spectrum.

-

Validation Metric: Look for the disappearance of the C-3 aromatic proton (typically ~6.8 ppm). The ratio of the remaining C-6 proton to the residual C-3 proton will confirm the ~83:17 lithiation ratio. Do not proceed to Phase 3 unless >95% overall metalation is confirmed.

-

Phase 3: Electrophilic Quench and Isolation

-

Electrophile Addition: Once validated, add the desired anhydrous electrophile (e.g., DMF for formylation, 0.45 mL, 5.80 mmol, 1.5 equiv) dropwise at -78 °C.

-

Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

-

Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous phase with diethyl ether (3 × 20 mL).

-

Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Separate the major C-3 product from the minor C-6 byproduct via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Selectivity and Yield Profiles

The table below summarizes the expected quantitative outcomes when quenching the lithiated intermediate with various standard electrophiles. The inherent 83:17 selectivity dictated by the substrate's directing groups remains remarkably consistent across different quenchants.

| Electrophile | Target Product (Major) | Minor Byproduct | Regioselectivity (C-3 : C-6) | Combined Isolated Yield |

| DMF | 3-Formyl-1,2,4-tris(MOM)benzene | 6-Formyl-1,2,4-tris(MOM)benzene | 83 : 17 | 84% |

| MeI | 3-Methyl-1,2,4-tris(MOM)benzene | 6-Methyl-1,2,4-tris(MOM)benzene | 84 : 16 | 89% |

| CO₂ (solid) | 2,3,6-Tris(MOM)benzoic acid | 2,4,5-Tris(MOM)benzoic acid | 82 : 18 | 78% |

| Geranylgeranyl-Br | 3-Geranylgeranyl-1,2,4-tris(MOM)benzene | 6-Geranylgeranyl-1,2,4-tris(MOM)benzene | 83 : 17 | 72% |

*Note: IUPAC nomenclature shifts the numbering based on the principal carboxylic acid functional group, but the structural regiocenters correspond directly to the C-3 and C-6 lithiation sites.

Critical Parameters for Optimization

-

Solvent Effects: THF is strictly required. Non-coordinating solvents like toluene or hexanes will fail to break the hexameric aggregates of n-BuLi, leading to sluggish reaction rates and poor regioselectivity.

-

Role of TMEDA: While tetramethylethylenediamine (TMEDA) is often added to accelerate DoM reactions, it is generally unnecessary for 1,2,4-tris(methoxymethoxy)benzene. The dense array of MOM oxygens provides sufficient intramolecular coordination. In fact, adding TMEDA can sometimes disrupt the delicate synergistic C-2/C-4 coordination, degrading the 83:17 selectivity.

-

Temperature Control: Exceeding -60 °C prior to the electrophilic quench can trigger a Wittig rearrangement, where the aryllithium species attacks the adjacent MOM ether, leading to irreversible substrate degradation.

References

-

Lang, M., Mühlbauer, A., Jägers, E., & Steglich, W. (2008). Studies on the Biosynthesis of Bovilactone-4,4 and Related Fungal Meroterpenoids. European Journal of Organic Chemistry, 2008(20), 3544-3551.[Link]

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[Link]

Sources

The Strategic Application of 1,2,4-Tris(methoxymethoxy)benzene in the Total Synthesis of Complex Natural Products

For the researcher navigating the intricate landscape of natural product synthesis, the choice of starting materials and protective group strategy is paramount. This guide provides an in-depth exploration of 1,2,4-Tris(methoxymethoxy)benzene, a versatile and highly functionalized aromatic building block. We will delve into its preparation, its strategic deployment in the synthesis of complex natural products, exemplified by a synthetic approach to the Coleon C core, and the critical final deprotection steps. This document is designed to furnish researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary for the successful application of this valuable reagent.

Introduction: The Utility of Polysubstituted Benzene Scaffolds

Nature frequently employs highly oxygenated aromatic cores in the architecture of biologically active molecules. The 1,2,4-trioxygenated benzene motif, in particular, is a recurring feature in a diverse array of natural products, including terpenoids, alkaloids, and polyketides. The strategic challenge for the synthetic chemist lies in the regioselective functionalization of these electron-rich systems. 1,2,4-Tris(methoxymethoxy)benzene emerges as a superior starting material in this context. The methoxymethyl (MOM) ethers serve as robust protecting groups, stable to a wide range of reaction conditions, yet readily cleavable under specific, mild protocols. This allows for the unmasking of the reactive hydroxyl groups at a late stage in the synthesis, a crucial advantage when dealing with sensitive, multifunctional molecules.

Preparation of 1,2,4-Tris(methoxymethoxy)benzene

The synthesis of 1,2,4-Tris(methoxymethoxy)benzene is a straightforward procedure commencing from the commercially available 1,2,4-benzenetriol (hydroxyquinol). The protection of the hydroxyl groups as their methoxymethyl ethers is typically achieved in high yield.

Protocol: Synthesis of 1,2,4-Tris(methoxymethoxy)benzene

Materials:

-

1,2,4-Benzenetriol

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1,2,4-benzenetriol (1.0 eq.) in anhydrous dichloromethane.

-